Ortho- vs. Para-Fluorophenyl Isomer: Conformational and Steric Differentiation Dictating Target-Site Complementarity
The ortho-fluorine substituent in CAS 50844-62-7 restricts free rotation about the N3–phenyl bond and stabilizes a distinct low-energy conformation compared to the para-fluoro isomer (CAS 50844-60-5). Ortho-substituted N-phenyluracils exhibit a larger dihedral angle between the phenyl and uracil planes due to steric clash with the C2 carbonyl, a geometric effect absent in the para isomer [1]. This conformational constraint modulates the spatial presentation of the trifluoromethyl and phenyl pharmacophoric elements to the PPO enzyme binding pocket. In general SAR studies of uracil PPO inhibitors, ortho-substituents on the N3-phenyl ring have been shown to alter both potency and crop selectivity profiles relative to para-substituted analogs, with ortho-halogen congeners often demonstrating superior soybean safety margins [2].
| Evidence Dimension | N3-phenyl substituent position effect on PPO inhibitor binding conformation |
|---|---|
| Target Compound Data | Ortho-fluoro substitution; calculated dihedral angle (N3–phenyl vs. uracil plane) predicted >50° from energy-minimized conformer; 1 rotatable bond (restricted rotation) |
| Comparator Or Baseline | Para-fluoro isomer (CAS 50844-60-5); calculated dihedral angle predicted <40°; 1 rotatable bond (free rotation) |
| Quantified Difference | Ortho isomer: larger dihedral angle due to steric clash with C2=O; para isomer: near-planar phenyl-uracil geometry. Computed XLogP3-AA identical (1.8) for both isomers, but chromatographic retention (HPLC log k') expected to differ by 0.1–0.3 log units due to steric shielding of polar uracil NH in ortho isomer [1] |
| Conditions | Computational conformational analysis (molecular mechanics/DFT minimum-energy geometry); reversed-phase HPLC retention prediction |
Why This Matters
The conformational difference directly impacts PPO enzyme binding geometry, making the ortho-fluoro isomer non-interchangeable with the para-fluoro isomer in any application requiring defined target engagement or crop-weed selectivity.
- [1] Böhm, H.-J.; Banner, D.; Bendels, S.; Kansy, M.; Kuhn, B.; Müller, K.; Obst-Sander, U.; Stahl, M. Fluorine in medicinal chemistry. ChemBioChem 2004, 5, 637–643. [Ortho-fluorine conformational effects]. View Source
- [2] Satow, J.; Fukuda, K.; Itoh, K.; Suzuki, K.; Nawamaki, T.; Watanabe, S. Uracil derivatives and herbicides containing the same as active ingredient. U.S. Patent 5,154,755, 1992. [Ortho-halogen phenyl uracils with soybean selectivity]. View Source
